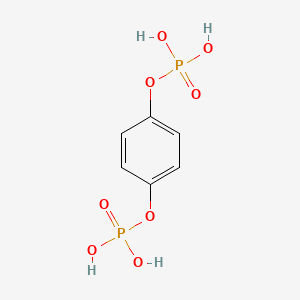
p-Phenylenediphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenylenediphosphoric acid: is an organophosphorus compound characterized by the presence of two phosphoric acid groups attached to a benzene ring at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce p-Phenylenediphosphoric acid.
Dealkylation of Dialkyl Phosphonates: The dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is another effective method.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Phenylenediphosphoric acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine derivatives.
Scientific Research Applications
Chemistry: p-Phenylenediphosphoric acid is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of p-Phenylenediphosphoric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylphosphonic Acid: Similar in structure but with only one phosphonic acid group attached to the benzene ring.
Benzenephosphonic Acid: Another related compound with a single phosphonic acid group.
Diphenylphosphoric Acid: Contains two phosphoric acid groups attached to different benzene rings.
Uniqueness: p-Phenylenediphosphoric acid is unique due to the presence of two phosphoric acid groups at the para positions of the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8O8P2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
(4-phosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H8O8P2/c7-15(8,9)13-5-1-2-6(4-3-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
SGRJYDWQGVXJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


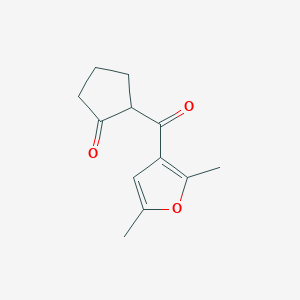
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
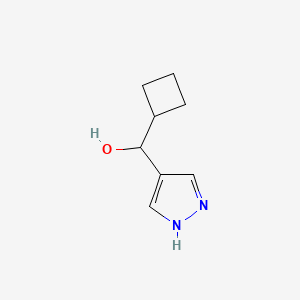
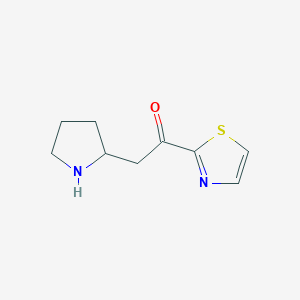
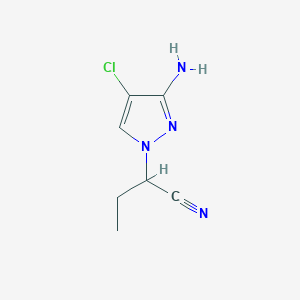
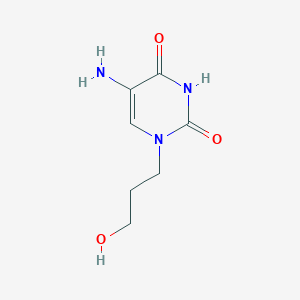
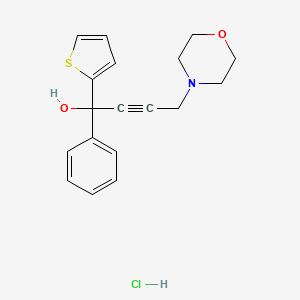
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
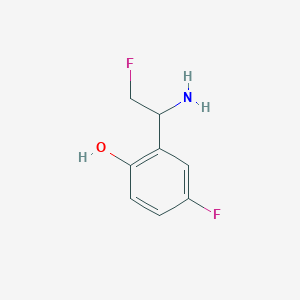

![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)

![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
